N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
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Description
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is a compound that has gained significant attention in the scientific community due to its potential in various research applications.
Scientific Research Applications
Catalysis and Organic Synthesis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride , which facilitates the Michael addition of N-heterocycles to chalcones. Notably, this methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of the chalcone and the triazole Michael addition exhibit favorable green metrics .
Potential Bioactivity
The compound’s structural features make it an interesting candidate for bioactivity studies. Triazole derivatives, including our compound, can bind with target molecules due to their unique characteristics. Specifically, β-azolyl ketones, such as our compound, have been explored for their potential as fungicides, bactericides, and herbicides .
NF-κB Inhibition and Immunological Diseases
Another avenue of research involves the compound’s derivatives. For instance:
- Lipopolysaccharide (LPS)-induced inflammatory mediators C and D may have beneficial effects in brain disorders involving neuroinflammation .
Anti-Proliferative Activity
The compound’s derivatives have been tested for anti-proliferative activity against various cancer cell lines. While results vary, they demonstrate potential for therapeutic applications .
Intermediates in Synthesis
Beyond its direct applications, 3,4-dimethoxyphenylacetonitrile , a precursor to our compound, is employed in the synthesis of the muscle relaxant papaverin and other modified diterpenes .
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-27-16-7-6-14(10-17(16)28-2)21-11-13(9-18(21)23)20-19(24)12-4-3-5-15(8-12)22(25)26/h3-8,10,13H,9,11H2,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYFAOMFHNCVJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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